(4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that combines elements of piperazine, furan, and nicotinoyl groups. This compound is notable for its versatile chemical properties and its potential application in various fields, from pharmaceuticals to industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. Common synthetic routes might include:
Preparation of the nicotinoyl derivative by chlorination and subsequent reaction with tetrahydrofuran-3-yl alcohol.
Coupling of the nicotinoyl derivative with piperazine under controlled conditions.
Incorporation of the furan-2-yl group via a final coupling or condensation reaction.
Industrial Production Methods: On an industrial scale, optimizing yield and purity is critical. Techniques such as continuous flow synthesis, use of high-throughput screening for reaction optimization, and leveraging catalytic processes can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nicotinoyl and furan moieties may be susceptible to oxidative conditions, leading to hydroxylated or epoxidized products.
Reduction: Catalytic hydrogenation could potentially reduce certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the piperazinyl and furan moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under conditions like heat or catalytic presence.
Major Products: Products vary based on the type of reaction and conditions, yielding hydroxylated, hydrogenated, or substituted derivatives of the parent compound.
Scientific Research Applications
The scientific research applications of (4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone are broad:
Chemistry: Utilized as a building block for synthesizing more complex molecules.
Biology: Potential inhibitor for specific enzymes or receptors, impacting various biological pathways.
Medicine: Investigated for therapeutic properties, including anti-inflammatory or anti-cancer activities.
Industry: Application in material science for developing new polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects can involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: May inhibit or activate biochemical pathways relevant to disease processes, cellular signaling, or metabolic functions.
Comparison with Similar Compounds
(4-(5-Chloro-6-(tetrahydrofuran-2-yl)nicotinoyl)piperazin-1-yl)(furan-3-yl)methanone
(4-(5-Chloro-6-(tetrahydrofuran-3-yl)nicotinoyl)piperazin-1-yl)(thiophene-2-yl)methanone
Conclusion
(4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone is a compound of significant interest due to its diverse chemical properties and potential applications across various scientific domains. Its synthesis, reactions, and mechanism of action offer rich avenues for research and practical application.
Properties
IUPAC Name |
[4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5/c20-15-10-13(11-21-17(15)28-14-3-9-26-12-14)18(24)22-4-6-23(7-5-22)19(25)16-2-1-8-27-16/h1-2,8,10-11,14H,3-7,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUDPWGVJJXQFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.